molecular formula C13H10N2OS B5393470 N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide

N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B5393470
M. Wt: 242.30 g/mol
InChI Key: SIERNTYYFFVJKH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide typically involves the reaction of 2-cyanophenylamine with 5-methylthiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the thiophene ring can interact with the active sites of these targets, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide is unique due to the presence of both a cyano group and a thiophene ring, which confer specific electronic and steric properties. These properties can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-6-11(8-17-9)13(16)15-12-5-3-2-4-10(12)7-14/h2-6,8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIERNTYYFFVJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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